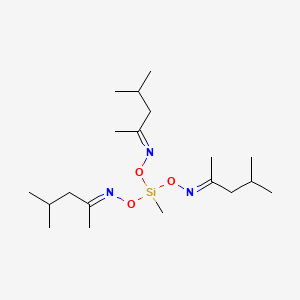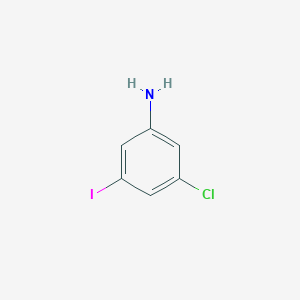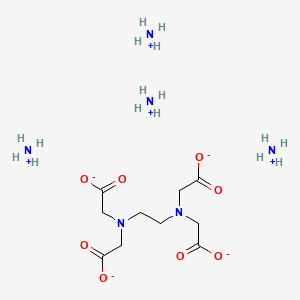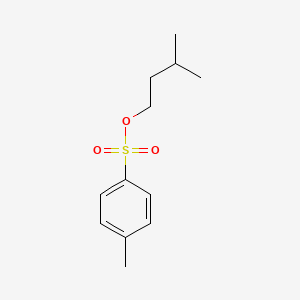
Méthyltris(méthylisobutylcétoxime)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(methylisobutylketoxime)silane is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as imine, silyl, and oxime
Applications De Recherche Scientifique
Methyltris(methylisobutylketoxime)silane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
Target of Action
Methyltris(methylisobutylketoxime)silane primarily targets silicone polymers . These polymers are the main constituents of various sealants and adhesives. The compound acts as a crosslinker, facilitating the formation of a network structure within the polymer matrix .
Mode of Action
Methyltris(methylisobutylketoxime)silane interacts with silicone polymers through a process known as crosslinking . This involves the formation of bonds between different polymer chains, resulting in a three-dimensional network structure. The crosslinking process enhances the physical and chemical properties of the silicone polymers, including their thermal stability, mechanical strength, and resistance to degradation .
Biochemical Pathways
The action of Methyltris(methylisobutylketoxime)silane affects the polymerization pathway of silicone polymers . By acting as a crosslinker, it alters the structure of the polymer chains and influences the final properties of the polymer material . The crosslinked network structure formed as a result of this process can impact the performance of the silicone polymer in various applications, such as sealants and adhesives .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Methyltris(methylisobutylketoxime)silane, we can discuss its behavior in terms of solubility and stability. It is sensitive to moisture and can decompose easily, which can affect its shelf life and handling .
Result of Action
The action of Methyltris(methylisobutylketoxime)silane results in the formation of a crosslinked network structure within silicone polymers . This enhances the properties of the polymers, making them more suitable for use in various applications. For example, the crosslinking process can increase the cure rate of the polymers, minimize the need for a catalyst, and improve the thermal stability, mechanical strength, and resistance to degradation of the polymers .
Action Environment
The action of Methyltris(methylisobutylketoxime)silane can be influenced by environmental factors such as temperature and humidity . For instance, the compound is sensitive to moisture and can decompose easily, which can affect its stability . Furthermore, its solubility can be affected by temperature, which can influence its effectiveness as a crosslinker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(methylisobutylketoxime)silane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imine group: This step involves the condensation of an aldehyde with an amine under acidic or basic conditions to form the imine.
Introduction of the silyl group: The silyl group can be introduced through a silylation reaction using a silylating agent such as chlorotrimethylsilane.
Formation of the oxime group: The oxime group is formed by reacting the imine with hydroxylamine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris(methylisobutylketoxime)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, and amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Propriétés
Numéro CAS |
37859-57-7 |
|---|---|
Formule moléculaire |
C19H39N3O3Si |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
(E)-4-methyl-N-[methyl-[(E)-4-methylpentan-2-ylideneamino]oxy-[(Z)-4-methylpentan-2-ylideneamino]oxysilyl]oxypentan-2-imine |
InChI |
InChI=1S/C19H39N3O3Si/c1-14(2)11-17(7)20-23-26(10,24-21-18(8)12-15(3)4)25-22-19(9)13-16(5)6/h14-16H,11-13H2,1-10H3/b20-17-,21-18+,22-19+ |
Clé InChI |
RZPFCUACWXNGQN-KJUUBXHASA-N |
SMILES |
CC(C)CC(=NO[Si](C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C |
SMILES isomérique |
CC(C/C(=N/O[Si](O/N=C(\CC(C)C)/C)(O/N=C(/CC(C)C)\C)C)/C)C |
SMILES canonique |
CC(C)CC(=NO[Si](C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C |
Key on ui other cas no. |
37859-57-7 |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















